Ipomeanol 4-glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-(furan-3-yl)-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O9/c1-7(2-3-9(16)8-4-5-22-6-8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h4-7,10-13,15,17-19H,2-3H2,1H3,(H,20,21)/t7?,10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIASYUIKDWKKL-UICVJNQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)C1=COC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)C1=COC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003104 | |
| Record name | 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83061-21-6 | |
| Record name | Ipomeanol 4-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Furan-3-yl)-5-oxopentan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Enzymatic Formation of Ipomeanol 4 Glucuronide
Mechanisms of Glucuronidation of 4-Ipomeanol (B105405)
Glucuronidation is a major Phase II metabolic reaction where a glucuronic acid moiety is transferred from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, in this case, 4-ipomeanol. uef.fi This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, increases the water solubility of the compound, facilitating its excretion from the body. wikipedia.orguef.fi The formation of ipomeanol 4-glucuronide is a key detoxification mechanism in rats and is considered an important route for eliminating 4-ipomeanol in vivo. nih.govnih.gov
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Formation
Research has identified specific UGT isoforms responsible for the glucuronidation of 4-ipomeanol. A screening of thirteen recombinantly expressed UGTs revealed that UGT1A9, UGT2B7, and UGT2B15 are the primary enzymes catalyzing this reaction. nih.gov
The involvement of these specific UGT isoforms highlights a degree of selectivity in the glucuronidation of 4-ipomeanol. In human liver microsomes, the reaction is primarily mediated by UGT2B7, with lesser contributions from UGT1A9 and UGT2B15. nih.gov In contrast, human kidney microsomes utilize both UGT1A9 and UGT2B7 for this process. nih.gov This tissue-specific expression pattern of UGTs influences the metabolic fate of 4-ipomeanol. nih.gov
In vitro studies using human liver and kidney microsomes have provided insights into the enzyme kinetics of 4-ipomeanol glucuronidation. nih.gov The kinetic parameters can vary significantly between different UGT isoforms and substrates, with observed kinetics ranging from simple Michaelis-Menten to more complex sigmoidal and substrate inhibition models. nih.gov For instance, studies on other substrates have shown that UGT1A1 can exhibit atypical autoactivation kinetics. researchgate.net The specific activities for the formation of the different diastereomers of ipomeanol-glucuronide have been determined in recombinant UGT enzymes and microsomes, as detailed in the table below. nih.gov
Table 1: Specific Activities of Recombinant UGT Enzymes in the Formation of (R)- and (S)-Ipomeanol-Glucuronide
| Enzyme | (R)-Ipomeanol-glucuronide Specific Activity | (S)-Ipomeanol-glucuronide Specific Activity | Diastereomeric Ratio (R:S) |
|---|---|---|---|
| UGT1A9 | High | Low | Preferential for (R) |
| UGT2B7 | High | Low | Preferential for (R) |
| UGT2B15 | Low | High | Selective for (S) |
Data derived from studies on recombinant UGT enzymes. nih.gov The terms "High" and "Low" are relative and based on the comparative activities observed in the study.
Stereochemical Considerations in Glucuronide Formation (e.g., (R)- and (S)-Diastereomers)
4-Ipomeanol possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. nih.gov The glucuronidation process exhibits stereoselectivity, resulting in the formation of diastereomeric glucuronides. Human liver microsomes produce (R)- and (S)-IPO-glucuronide diastereomers in a ratio of approximately 57:43, while human kidney microsomes show a more pronounced preference for the (R)-diastereomer, with a ratio of 79:21. nih.gov
This stereoselectivity is also evident at the level of individual UGT isoforms. UGT1A9 and UGT2B7 preferentially form (R)-ipomeanol-glucuronide. nih.gov Conversely, UGT2B15 and UGT2B17 favor the formation of the (S)-ipomeanol-glucuronide. nih.gov The absolute configuration of the glucuronide diastereomers has been confirmed through synthesis and incubation of the individual (R)- and (S)-IPO enantiomers with human liver microsomes. nih.gov
Precursor Biochemistry: Elucidation of Metabolic Routes Leading to 4-Ipomeanol
4-Ipomeanol is a furanoterpenoid toxin produced by sweet potatoes (Ipomoea batatas) when they are stressed, often due to infection with the fungus Fusarium solani. nih.govtdl.orgmsdvetmanual.com The production of 4-ipomeanol is a response to stressors like mechanical injury, chilling, or fungal infection. tdl.org The primary metabolic pathway for 4-ipomeanol involves oxidation of its furan (B31954) ring by cytochrome P450 (CYP) enzymes, particularly CYP4B1 in the lungs of susceptible animal species, to a reactive enedial intermediate. wikipedia.orgnih.gov This bioactivation step is responsible for its toxicity. However, the parent compound, 4-ipomeanol, serves as the direct precursor for the detoxification reaction of glucuronidation. nih.gov
Regulation of Glucuronidation Enzyme Activity by Inducers and Inhibitors in Research Models
The activity of UGT enzymes can be modulated by various inducers and inhibitors, which can in turn affect the rate of this compound formation. For example, phenobarbital, a known enzyme inducer, has been shown to increase the excretion of 4-ipomeanol glucuronide in rats, suggesting an upregulation of the glucuronidation pathway. wikipedia.org
In research models, specific chemical inhibitors are used to probe the contribution of different UGT isoforms. For instance, incubations with niflumic acid, a specific inhibitor of UGT1A9, significantly reduced the glucuronidation of 4-ipomeanol in human kidney microsomes. nih.gov This finding is consistent with the known high expression of UGT1A9 in the kidney. nih.gov The effect of niflumic acid was less pronounced in human liver microsomes, supporting the notion that other UGTs, such as UGT2B7, play a more dominant role in hepatic glucuronidation of 4-ipomeanol. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Ipomeanol |
| (R)-Ipomeanol |
| (S)-Ipomeanol |
| (R)-Ipomeanol-glucuronide |
| (S)-Ipomeanol-glucuronide |
| Uridine diphosphate-glucuronic acid (UDPGA) |
| Niflumic acid |
Metabolic Disposition and Biotransformation in Biological Systems
In Vitro Studies of Ipomeanol 4-Glucuronide Metabolism
In vitro methodologies, utilizing microsomal preparations from various tissues and cultured cell lines, have been instrumental in elucidating the enzymatic processes involved in the formation of this compound. These studies provide a controlled environment to investigate species and tissue-specific differences in metabolism.
Hepatic Microsomal Studies Across Species
The liver is a primary site of drug metabolism, and hepatic microsomes are a rich source of UGT enzymes responsible for glucuronidation.
Significant interspecies variability exists in the rates of this compound formation in liver microsomes. nih.gov Studies have demonstrated that hepatic glucuronidation rates are highest in mice, rats, and rabbits. nih.gov In contrast, species such as cows, dogs, monkeys, and humans exhibit much lower rates of hepatic glucuronidation of ipomeanol. nih.gov This variability in detoxification capacity may contribute to the observed species differences in ipomeanol-induced toxicity.
Table 1: Comparative Hepatic Microsomal Glucuronidation of Ipomeanol
| Species | Relative Glucuronidation Rate |
|---|---|
| Mouse | High |
| Rat | High |
| Rabbit | High |
| Cow | Low |
| Dog | Low |
| Monkey | Low |
This table illustrates the relative rates of ipomeanol glucuronidation in liver microsomes across different species, based on available research.
The enzymatic formation of this compound is dependent on the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov In vitro experiments using rabbit liver microsomes have confirmed that the synthesis of the glucuronide metabolite is abolished in the absence of UDPGA. nih.gov This highlights the essential role of this cofactor in the UGT-mediated conjugation reaction. Furthermore, the reaction requires magnesium chloride and is enhanced by the presence of the detergent CHAPS, which helps to solubilize the enzymes in the microsomal membrane. nih.gov
Extrahepatic Metabolism in Lung and Kidney Microsomes
While the liver is a major site of glucuronidation, extrahepatic tissues such as the lung and kidney also possess metabolic capabilities. However, the rates of ipomeanol glucuronidation in these tissues are generally much lower than in the liver. nih.gov
In most animal species studied, pulmonary and renal glucuronidation rates of ipomeanol are uniformly low. nih.govnih.gov An exception is the rabbit kidney, which exhibits the highest rate of extrahepatic glucuronidation, although this rate is still only about 13% of that measured in rabbit liver microsomes. nih.gov In many other species, the extrahepatic glucuronidation rates are close to or below the limit of detection. nih.gov This limited capacity for detoxification in extrahepatic tissues like the lung, a primary target for ipomeanol toxicity, may contribute to its organ-specific damage. nih.govannualreviews.org
Studies in Cultured Cell Lines and Subcellular Fractions
Cultured cell lines and subcellular fractions provide valuable models for investigating the metabolism of ipomeanol at a cellular level. tandfonline.com Studies using human non-small cell lung cancer cell lines, such as NCI-H322 and NCI-H358, have demonstrated the capacity for metabolic activation of ipomeanol. nih.gov The covalent binding of radiolabeled ipomeanol to cellular macromolecules, an indicator of reactive metabolite formation, was observed in these cell lines. nih.govnih.gov This metabolic activation was found to be dependent on oxygen and was inhibited by carbon monoxide, suggesting the involvement of cytochrome P450 enzymes. nih.gov
Research using subcellular fractions, specifically microsomes and S9 fractions, has been crucial in isolating and characterizing the enzymes involved in both phase I (bioactivation) and phase II (detoxification) metabolism. tandfonline.com These studies have shown that while lung microsomes can activate ipomeanol, they have a low capacity for its glucuronidation. nih.govannualreviews.org In contrast, liver microsomes have a higher capacity for glucuronidation. nih.gov The use of recombinant human UGT enzymes has identified UGT1A9 and UGT2B7 as the major isoforms responsible for ipomeanol glucuronidation. nih.gov Specifically, in human kidney microsomes, UGT1A9 appears to be the primary contributor, while in the liver, UGT2B7 plays a more significant role, with lesser contributions from UGT1A9 and UGT2B15. nih.gov
In Vivo Metabolic Fate in Animal Models (Excluding Clinical Outcomes)
In vivo studies in animal models provide a more complete picture of the metabolic disposition of ipomeanol, encompassing absorption, distribution, metabolism, and excretion. Following administration of radiolabeled ipomeanol to rats, a rapid elimination of radioactivity in the urine is observed, with approximately 47% of the dose excreted within 4 hours. nih.govpsu.edu
The major urinary metabolite identified in rats is this compound. nih.govpsu.edu The significant amount of this glucuronide conjugate excreted suggests that glucuronidation is a major detoxification pathway for ipomeanol in this species in vivo. nih.govpsu.eduresearchgate.net This contrasts with the metabolic profile in target organs like the lung, where bioactivation pathways leading to reactive metabolites predominate. annualreviews.orgwikipedia.org
The balance between detoxification through glucuronidation and bioactivation by cytochrome P450 enzymes is a critical determinant of ipomeanol's organ-specific toxicity. nih.govnih.gov In species where hepatic glucuronidation is high, the systemic detoxification of ipomeanol is more efficient. Conversely, in tissues with high bioactivation capacity and low glucuronidation rates, such as the lungs in many species, the risk of toxicity is increased. nih.gov
Absorption, Distribution, and Excretion Research in Laboratory Animals
Following administration in laboratory animals, 4-Ipomeanol (B105405) is distributed to several tissues, with peak concentrations typically observed one to two hours post-administration. researchgate.net The highest concentrations are generally found in the lungs, followed by the liver, kidney, and blood. researchgate.net The formation of this compound is a critical step in the elimination of the parent compound.
Research in rats has demonstrated that the excretion of IPO metabolites is rapid. psu.educolab.ws In one study, 47% of an administered dose of radiolabeled IPO was eliminated in the urine within four hours. psu.educolab.wsoup.com The principal metabolite identified in these studies was this compound, highlighting that glucuronidation is a major detoxification and elimination pathway for 4-Ipomeanol in this species. psu.eduoup.com The primary route of excretion for this metabolite is via the urine. researchgate.net
The balance between toxic bioactivation and detoxification via glucuronidation is tissue-specific. For example, in mice, the enzyme CYP4B1 plays a significant role in the bioactivation of IPO in the lung and kidney, a process that competes directly with the formation of this compound. oup.com
Identification of Downstream Metabolites of this compound
This compound is consistently identified as a major, final urinary metabolite of 4-Ipomeanol. psu.eduwikipedia.orgnih.gov The process of glucuronidation renders the parent compound more water-soluble, facilitating its excretion from the body. wikipedia.org The available scientific literature primarily characterizes this compound as an end-product of a detoxification pathway, destined for elimination. psu.eduwikipedia.orgnih.gov Studies to date have focused on its formation and excretion, and as such, detailed information regarding any subsequent downstream metabolism of the this compound conjugate itself is not extensively documented.
Interspecies and Inter-Tissue Differences in Glucuronidation Pathways
Significant variability exists in the rate of this compound formation across different species and among various tissues within the same species. nih.gov This variability plays a crucial role in determining the organ-specific toxicity of the parent compound, 4-Ipomeanol.
Microsomal studies have shown that the liver is the primary site for IPO glucuronidation in all species examined, though the rates differ substantially. nih.gov In contrast, the rates of glucuronidation in extrahepatic tissues like the lung and kidney are consistently low across all studied species, including various laboratory animals and primates. nih.gov The balance between Phase I bioactivation and Phase II glucuronidation in a specific organ often correlates with its susceptibility to IPO-induced toxicity. nih.gov
Interspecies Differences: There is marked interspecies variability in hepatic glucuronidation rates. nih.gov
High Activity: Mouse, rat, and rabbit livers exhibit the highest rates of IPO glucuronidation. nih.gov
Low Activity: Cow, dog, monkey, and human livers show significantly lower rates of glucuronide formation. nih.gov
Inter-tissue Differences: Within a species, glucuronidation activity is highly compartmentalized.
Liver: The liver consistently shows the highest capacity for forming this compound. nih.gov
Kidney: Among extrahepatic tissues, the rabbit kidney demonstrates the most notable glucuronidation activity, yet this rate is only about 13% of that observed in the rabbit liver. nih.gov In humans, kidney glucuronidation is mediated by the UGT1A9 and UGT2B7 isozymes.
Lung: Pulmonary glucuronidation rates are uniformly low across all tested species. nih.gov This is significant because, in many rodent species, the lung is the primary site of toxic metabolite formation by the enzyme CYP4B1. In humans, however, lung bioactivation is minimal.
The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this compound formation have been identified in humans. UGT1A9 and UGT2B7 are the major isoforms involved. The liver's glucuronidation is primarily handled by UGT2B7, with smaller contributions from UGT1A9 and UGT2B15.
Table 1: Summary of Ipomeanol Glucuronidation Activity by Species and Tissue This interactive table summarizes research findings on the relative rates of Ipomeanol glucuronidation.
| Species | Liver Activity | Lung Activity | Kidney Activity | Primary UGT Isoforms (Human) |
|---|---|---|---|---|
| Mouse | High | Low | Low | Not specified |
| Rat | High | Low | Low | Not specified |
| Rabbit | High | Low | Moderate | Not specified |
| Cow | Low | Low | Low | Not specified |
| Dog | Low | Low | Low | Not specified |
| Monkey | Low | Low | Low | Not specified |
| Human | Low | Low | Low | Liver: UGT2B7, UGT1A9, UGT2B15; Kidney: UGT1A9, UGT2B7 |
Mechanistic Studies of Biological Interaction and Detoxification Pathways
Role of Ipomeanol 4-Glucuronide as a Detoxification Product in Xenobiotic Metabolism
This compound is a significant product of phase II metabolism, representing a primary pathway for the detoxification of its parent compound, 4-ipomeanol (B105405) (IPO). wikipedia.orgontosight.ai The process of glucuronidation involves the conjugation of glucuronic acid to the hydroxyl group of 4-ipomeanol, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org This conjugation dramatically increases the water solubility of the lipophilic parent compound, which facilitates its elimination from the body. ontosight.ai
Studies in rats have identified this compound as a major urinary metabolite. nih.govpsu.edu Following administration of radiolabeled 4-ipomeanol, a rapid excretion of radioactivity was observed in the urine, with one major metabolite being isolated and confirmed as this compound. nih.gov The substantial amount of this glucuronide conjugate excreted underscores that glucuronidation is a crucial in vivo detoxification reaction for 4-ipomeanol in this species. nih.govpsu.edu The formation of this metabolite is considered a detoxification pathway because it converts the potentially toxic 4-ipomeanol into a more readily excretable, and likely less harmful, form. ontosight.ainih.gov In fact, treatments that upregulate glucuronidation have been shown to reduce the covalent binding and lethality associated with 4-ipomeanol. nih.gov
Competitive Balance between Glucuronidation and Bioactivation (P450-Mediated Oxidation)
The metabolic fate of 4-ipomeanol is determined by a critical balance between two competing pathways: phase II glucuronidation, which is a detoxification route, and phase I oxidation by Cytochrome P450 (P450) enzymes, which leads to bioactivation. nih.govresearchgate.net The P450-mediated pathway transforms 4-ipomeanol into a reactive electrophilic intermediate, an enedial, which can bind covalently to cellular macromolecules, leading to tissue damage. wikipedia.orgnih.govuw.edu Conversely, glucuronidation directly conjugates the parent molecule, preventing the formation of this toxic intermediate. wikipedia.orgnih.gov
The balance between these two pathways is a key determinant of organ-specific toxicity across different species. nih.govnih.gov Research comparing the rates of microsomal glucuronidation and P450-dependent bioactivation (measured by trapping the reactive intermediate as an N-acetylcysteine/N-acetyl-lysine adduct, or NAC/NAL adduct) in liver, kidney, and lung tissues from various species has demonstrated a clear correlation. nih.govresearchgate.net In species and tissues susceptible to 4-ipomeanol-induced toxicity, such as the lungs and kidneys of many laboratory animals, the rate of bioactivation is high, while the rate of glucuronidation is uniformly low. nih.govnih.gov Conversely, in tissues where toxicity is not observed, such as the liver in these same animals, glucuronidation rates are high, effectively competing with and mitigating the bioactivation pathway. nih.gov This inverse relationship highlights that the risk for toxicity is strongly associated with the metabolic ratio of bioactivation to detoxification. nih.govnih.gov
Enzymatic Basis of Competing Pathways in In Vitro Systems
The enzymatic foundation of the metabolic competition between detoxification and bioactivation lies with two distinct enzyme superfamilies: UDP-glucuronosyltransferases (UGTs) and Cytochrome P450 monooxygenases (CYPs). wikipedia.orgnih.gov
Glucuronidation (Detoxification): This phase II reaction is catalyzed by UGTs, which transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of 4-ipomeanol, forming this compound. wikipedia.orgnih.gov In vitro studies using liver microsomes supplemented with UDPGA confirm the formation of this glucuronide, which is absent when the cofactor is omitted. nih.govuw.edu Hepatic microsomes generally exhibit high rates of glucuronidation, whereas pulmonary and renal microsomes from most animal species show low rates. nih.gov
Bioactivation (P450-Mediated Oxidation): This phase I reaction is mediated by CYP enzymes, which require NADPH and molecular oxygen to oxidize the furan (B31954) ring of 4-ipomeanol. nih.gov This oxidation generates a highly reactive electrophilic metabolite. nih.gov In vitro studies with lung and liver microsomes demonstrate that this metabolic activation is dependent on NADPH and can be inhibited by carbon monoxide, a classic indicator of CYP involvement. nih.gov The formation of the reactive intermediate can be prevented by glutathione, confirming its electrophilic nature. nih.gov The balance between these enzymatic activities ultimately dictates the metabolic outcome and toxic potential of 4-ipomeanol. nih.gov
| Species | Tissue | Bioactivation (NAC/NAL Adduct Formation) Rate (pmol/mg/min) | Glucuronidation Rate (pmol/mg/min) |
|---|---|---|---|
| Human | Liver | 15.0 | 107.5 |
| Human | Lung | 0.4 | 0.1 |
| Human | Kidney | 1.1 | 3.8 |
| Cynomolgus Monkey | Liver | 8.8 | 114.2 |
| Cynomolgus Monkey | Lung | 0.8 | 0.1 |
| Cynomolgus Monkey | Kidney | 2.1 | 2.8 |
| Beagle Dog | Liver | 1.8 | 19.8 |
| Beagle Dog | Lung | 1.2 | 0.1 |
| Beagle Dog | Kidney | 1.0 | 0.3 |
| Rabbit | Liver | 3.9 | 113.8 |
| Rabbit | Lung | 41.3 | 0.2 |
| Rabbit | Kidney | 12.7 | 0.4 |
| Rat | Liver | 3.0 | 50.6 |
| Rat | Lung | 28.4 | 0.1 |
| Rat | Kidney | 12.8 | 0.7 |
Molecular Interactions with Cytochrome P450 Enzymes (e.g., CYP4B1, CYP1A2, CYP3A4)
The bioactivation of 4-ipomeanol is highly dependent on the specific Cytochrome P450 isoforms present, with significant differences observed between species.
CYP4B1: This enzyme is a prominent extrahepatic P450, found in high concentrations in the lungs of animal species susceptible to 4-ipomeanol-induced pulmonary toxicity, such as rabbits and rodents. nih.govnih.govresearchgate.net In vitro, purified rabbit lung CYP4B1 demonstrates a very high capacity for bioactivating 4-ipomeanol. nih.govacs.orgnih.gov However, native human CYP4B1 is considered unstable and shows minimal activity towards 4-ipomeanol, which helps explain why the lung is not the primary target organ for toxicity in humans. wikipedia.orgnih.gov
CYP1A2: In humans, where CYP4B1 is largely inactive against 4-ipomeanol, hepatic enzymes play the primary role in bioactivation. wikipedia.org Studies with a panel of recombinant human CYPs have identified CYP1A2 as one of the major isoforms capable of metabolizing 4-ipomeanol to its reactive intermediate. acs.orgnih.govnih.gov Interestingly, while it actively metabolizes the compound, 4-ipomeanol does not cause mechanism-based inactivation of CYP1A2. acs.orgnih.gov
CYP3A4: Along with CYP1A2, CYP3A4 is a key human hepatic enzyme responsible for the bioactivation of 4-ipomeanol. wikipedia.orgacs.orgnih.govnih.gov Unlike its interaction with CYP1A2, 4-ipomeanol acts as a time- and concentration-dependent, mechanism-based inactivator of CYP3A4. acs.orgnih.gov The inactivation is irreversible and NADPH-dependent. acs.orgnih.gov This process involves the formation of reactive metabolites that covalently bind to the CYP3A4 protein, leading to a loss of its catalytic activity. acs.orgnih.gov The presence of a CYP3A4 substrate like testosterone (B1683101) can protect the enzyme from this inactivation. nih.gov
| CYP Isoform | Species | Bioactivation Rate (nmol adduct/nmol P450/30 min) |
|---|---|---|
| CYP4B1 (native) | Rabbit | ~600-700 |
| CYP4B1 (recombinant) | Rabbit | ~600-700 |
| CYP1A2 | Human | >100 |
| CYP2C19 | Human | >100 |
| CYP2D6 | Human | >100 |
| CYP3A4 | Human | >100 |
| CYP4B1 | Human | Modest (~2-fold above control) |
Investigations Using Genetically Modified Animal Models (e.g., Cyp4b1 Null Mice) to Elucidate Metabolic Roles
To definitively establish the in vivo role of CYP4B1 in the metabolism and toxicity of 4-ipomeanol, genetically modified animal models have been developed. nih.govnih.gov Specifically, Cyp4b1 null mice, created through targeted gene disruption, have proven to be an invaluable tool. nih.govnih.govmikiashwt.com
These Cyp4b1 knockout (-/-) mice are healthy and show no obvious physical or behavioral differences from their wild-type (+/+) counterparts, nor do they exhibit compensatory upregulation of other P450 enzymes in the tissues examined. nih.govnih.gov When administered 4-ipomeanol, wild-type mice develop characteristic toxic lesions in the lung and, to a lesser degree, the kidney. nih.govnih.gov In stark contrast, Cyp4b1 null mice are completely protected from this toxicity and show no signs of lung or kidney damage. nih.govnih.govmikiashwt.com
In vitro studies using tissue microsomes from these animals corroborate the in vivo findings. Pulmonary and renal microsomes from Cyp4b1 null mice have no detectable CYP4B1 protein and catalyze the bioactivation of 4-ipomeanol at rates less than 10% of those observed in microsomes from wild-type animals. nih.govnih.gov These results conclusively demonstrate that CYP4B1 is the critical and dominant enzyme responsible for the bioactivation of 4-ipomeanol in the mouse lung and kidney, and that in its absence, the compound is effectively non-toxic. nih.govmikiashwt.com
| Genotype | Tissue | Bioactivation Rate (% of Wild-Type) |
|---|---|---|
| Cyp4b1 +/+ (Wild-Type) | Lung | 100% |
| Cyp4b1 -/- (Null) | Lung | <10% |
| Cyp4b1 +/+ (Wild-Type) | Kidney (Male) | 100% |
| Cyp4b1 -/- (Null) | Kidney (Male) | <10% (almost completely eradicated) |
Cellular and Molecular Responses Related to Glucuronide Formation (e.g., macromolecular binding context)
The cellular and molecular consequences of 4-ipomeanol metabolism are directly linked to the balance between glucuronide formation and P450-mediated bioactivation. When the detoxification pathway via glucuronidation is insufficient to clear the parent compound, the bioactivation pathway predominates, leading to the formation of reactive metabolites that covalently bind to cellular macromolecules. nih.govnih.gov This macromolecular binding is a key initiating event in the subsequent cellular damage. nih.govnih.gov
The extent of covalent binding serves as an indirect measure of reactive metabolite formation. nih.gov Studies have shown that in tissues where 4-ipomeanol toxicity occurs, such as the lungs of many animal species, there is a high level of covalent binding of radiolabeled 4-ipomeanol metabolites to proteins and other macromolecules. nih.govnih.gov Electrophoretic analysis of proteins from pulmonary microsomes incubated with radiolabeled 4-ipomeanol revealed heavily labeled bands, including some corresponding to CYP P450 enzymes themselves, as well as high-molecular-weight protein aggregates. nih.gov
The context of glucuronide formation is critical: high rates of glucuronidation competitively inhibit the bioactivation pathway, thereby reducing the generation of reactive intermediates and subsequent macromolecular binding. nih.gov Therefore, low pulmonary and renal glucuronidation rates in susceptible species correlate directly with high rates of bioactivation and covalent binding in those target organs. nih.gov In Cyp4b1 null mice, where bioactivation is virtually eliminated, the covalent binding and associated toxicity are absent, highlighting that the molecular response of macromolecular binding is entirely dependent on the P450-mediated pathway that competes with glucuronidation. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 1-(3-furyl)-4-hydroxy-1-pentanone | 4-ipomeanol (IPO) |
| 4-ipomeanol enedial | - |
| This compound | - |
| N-acetyl-lysine | NAL |
| N-acetylcysteine | NAC |
| Uridine 5'-diphospho-glucuronic acid | UDPGA |
| Testosterone | - |
| Glutathione | GSH |
| Carbon monoxide | CO |
Advanced Analytical Methodologies in Ipomeanol 4 Glucuronide Research
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is fundamental to obtaining reliable and accurate results in the analysis of Ipomeanol 4-glucuronide from biological sources such as microsomal incubations and urine. psu.eduuw.edu
Various extraction protocols have been developed to isolate this compound from complex biological matrices. A common initial step for in vitro microsomal incubation samples involves protein precipitation. This is typically achieved by terminating the enzymatic reaction with an equal volume of ice-cold methanol, followed by centrifugation to remove the precipitated proteins. uw.edunih.gov
For samples like urine, solid-phase extraction (SPE) has been utilized. In studies with radiolabeled 4-ipomeanol (B105405) in rats, Amberlite XAD-2 resin, a nonpolar polystyrene-based adsorbent, was used to process urine samples, demonstrating an effective method for capturing the metabolite. psu.edu Following purification steps, liquid-liquid extraction (LLE) has also been employed. For instance, collected chromatographic fractions have been extracted with chloroform (B151607) to recover purified compounds for further analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification of this compound. nih.gov Semi-preparative HPLC is frequently used to isolate and purify the (R)- and (S)-diastereomers of this compound synthesized for use as analytical standards. nih.govresearchgate.net This purification allows for the collection of individual diastereomers with high purity, essential for subsequent characterization and quantitative assays. nih.gov
In one established method, a Shimadzu HPLC system with an Ultrasphere ODS column was used to achieve baseline separation of the diastereomers. nih.govresearchgate.net Another approach involves initial purification by silica (B1680970) gel chromatography followed by a final polishing step using semi-preparative HPLC to achieve a purity of over 98%. uw.edu
Table 1: HPLC Purification Parameters for this compound Diastereomers
| Parameter | Details | Reference |
| System | Shimadzu HPLC system with UV/Vis detector | nih.gov |
| Column | Ultrasphere ODS (Octadecylsilane) | nih.gov |
| Dimensions | 250 x 10 mm, 5 µm particle size | nih.gov |
| Mobile Phase | Isocratic elution with 82% 10 mM aqueous formic acid and 18% acetonitrile | nih.gov |
| Flow Rate | 2.5 mL/min | nih.gov |
| Detection | 254 nm | nih.gov |
| Retention Time | (R)-IPO-glucuronide: 7.9 min; (S)-IPO-glucuronide: 8.7 min | nih.gov |
Chromatographic Separation and Detection Techniques
Advanced chromatographic techniques coupled with mass spectrometry are indispensable for the sensitive detection and quantification of this compound and its stereoisomers. nih.govnih.gov
LC-MS/MS is the primary analytical tool for the quantitative analysis of this compound in biological samples. nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the measurement of metabolite formation in various in vitro and in vivo systems. nih.gov In these assays, the instrument is typically operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions. nih.gov For this compound, researchers have monitored the fragmentation of the protonated molecule [M+H]⁺ at m/z 345 to a product ion at m/z 151. nih.gov Another method monitored the sodiated adduct [M+Na]⁺, tracking the transition from m/z 367 to the aglycone fragment at m/z 191. nih.gov The limit of quantitation for these assays can be as low as 0.51 nM, enabling detailed kinetic studies. nih.gov
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting 1 | Setting 2 | Reference |
| Mass Spectrometer | AB Sciex ABI 4000 | Not Specified | nih.gov, nih.gov |
| Ionization Mode | Positive Ion ESI | Positive Ion ESI | nih.gov, nih.gov |
| MRM Transition | m/z 345 → 151 | m/z 367 → 191 (sodiated) | nih.gov, nih.gov |
| Ion Spray Voltage | 4200 V | Not Specified | nih.gov |
| Temperature | 450°C | Not Specified | nih.gov |
| Cone Voltage | Not Specified | 35 V | nih.gov |
| Collision Energy | Not Specified | 22 V | nih.gov |
| Internal Standard | 4-Methylumbelliferone glucuronide (4-MUG) | 4-Methylumbelliferone glucuronide (4-MBG) | nih.gov, nih.gov |
| IS Transition | m/z 353 → 177 | m/z 375 → 199 | nih.gov, nih.gov |
To investigate the stereoselectivity of the glucuronidation process, a sensitive Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was specifically developed. nih.govsigmaaldrich.com This method achieves baseline resolution of the (R)- and (S)-Ipomeanol 4-glucuronide diastereomers, which is not always possible with conventional HPLC. nih.govresearchgate.net The separation is accomplished using a sub-2-µm particle column and a carefully optimized gradient elution. nih.gov This high-resolution separation is critical for determining the diastereomeric ratios produced by different tissues and specific UDP-glucuronosyltransferase (UGT) enzymes. nih.govsigmaaldrich.com
Table 3: UPLC-MS/MS Parameters for Diastereomer Separation
| Parameter | Details | Reference |
| System | Waters Acquity UPLC with Xevo TQ-S or AB Sciex ABI 4000 MS | nih.gov |
| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | nih.gov |
| Mobile Phase A | Aqueous 10 mM formic acid | nih.gov |
| Mobile Phase B | 10 mM formic acid in acetonitrile | nih.gov |
| Flow Rate | 0.350 mL/min | nih.gov |
| Gradient | 5% B (1 min), to 15% B (1.5 min), held to 3.0 min, to 40% B (6.5 min) | nih.gov |
| Total Run Time | 8.6 minutes | nih.gov |
| Retention Time | (R)-IPO-glucuronide: 4.9 min; (S)-IPO-glucuronide: 5.1 min | nih.gov |
Spectroscopic Characterization and Structural Elucidation
The definitive identification and structural confirmation of synthesized this compound standards rely on a combination of spectroscopic techniques and enzymatic hydrolysis. nih.govnih.govnih.gov High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods used for structural elucidation. uw.edunih.gov
HRMS provides highly accurate mass measurements, which are used to confirm the elemental composition of the molecule. For (S)-IPO-Glucuronide, the experimentally determined mass was found to be within 0.17 ppm of the calculated mass for the molecular formula C₁₅H₁₉O₉. nih.gov
Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure, connectivity, and stereochemistry of the molecule. nih.gov The chemical shifts and coupling constants from NMR spectra allow for the unambiguous assignment of the glucuronic acid moiety's attachment to the 4-hydroxyl group of ipomeanol. nih.gov
Enzymatic hydrolysis serves as a confirmatory test. Incubation of the purified metabolite with β-glucuronidase, an enzyme that specifically cleaves glucuronide bonds, results in the disappearance of the metabolite peak and the appearance of the parent aglycone (4-ipomeanol), confirming the identity of the compound as a glucuronide conjugate. uw.edunih.gov
Table 4: Spectroscopic Data for (S)-Ipomeanol 4-Glucuronide
| Technique | Data | Reference |
| ¹H NMR | (500 MHz, CD₃CN): δ (ppm) 1.22 (d, J = 6.2 Hz, 3H), 1.74–1.90 (m, 2H), 2.92 (td, J = 7.4, 6.9, 2.7 Hz, 2H), 3.13 (t, J = 8.5 Hz, 1H), 3.32 (t, J = 9.1 Hz, 1H), 3.45 (t, J = 9.4 Hz, 1H) 3.77 (d, J = 9.8 Hz, 1H), 3.78–3.85 (m, 1H), 4.38 (d, J = 7.8 Hz, 1H), 6.75 (s, 1H), 7.55 (s, 1H), 8.23 (s, 1H) | nih.gov |
| ¹³C NMR | (125 MHz, CD₃CN): δ (ppm) 22.02, 31.68, 36.68, 72.51, 74.48, 75.18, 76.91, 77.06, 103.86, 109.24, 128.52, 145.64, 149.23, 170.72, 196.30 | nih.gov |
| HRMS (ESI⁻) | Calculated for C₁₅H₁₉O₉ [M-H]⁻: 343.1023; Found: 343.1024 (error 0.17 ppm) | nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification and characterization of this compound. nih.gov Its high mass accuracy and resolution enable the precise determination of the elemental composition of the metabolite, distinguishing it from other endogenous and exogenous compounds in complex biological matrices. researchgate.net
In research, HRMS data has been pivotal in confirming the identity of synthetically produced this compound standards. nih.gov The synthetic product's HRMS data, conforming to the expected structure, provides a crucial reference for identifying the metabolite in biological samples. nih.gov For instance, in studies involving microsomal incubations, the formation of a metabolite that co-chromatographs with the synthetic standard and is absent in cofactor-negative controls confirms its identity as this compound. nih.gov
The application of tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), further enhances the specificity of detection. A quantitative mass spectrometry-based assay was developed to monitor this compound by observing the fragmentation of the parent sodiated glucuronide to the aglycone fragment (m/z 367 → 191). nih.gov This specific transition allows for highly selective and sensitive quantification, even at low concentrations. nih.gov More recent sensitive UPLC-MS/MS assays have been developed to measure the diastereomers of this compound, detecting them by multiple reaction monitoring (MRM) at m/z 345/151. nih.gov
| Parameter | Value/Description | Reference |
|---|---|---|
| Parent Ion (Sodiated) | m/z 367 | nih.gov |
| Fragment Ion (Aglycone) | m/z 191 | nih.gov |
| MRM Transition (Diastereomers) | m/z 345/151 | nih.gov |
| Cone Voltage | 35 V | nih.gov |
| Collision Energy | 22 V | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. While mass spectrometry provides information on mass and fragmentation, NMR provides detailed insights into the molecular structure, including the connectivity of atoms and stereochemistry.
¹H NMR spectra are particularly valuable for confirming the structure of synthesized this compound. nih.gov The chemical shifts, coupling constants, and integration of the proton signals in the NMR spectrum provide a unique fingerprint of the molecule, confirming the presence of both the ipomeanol and glucuronic acid moieties and their linkage. The successful synthesis of this compound via a Koenigs-Knorr reaction, followed by deprotection and purification, is ultimately verified when the ¹H NMR and HRMS data align with the proposed structure. nih.gov In some studies, samples for NMR analysis are dissolved in deuterated solvents like d4-methanol to acquire the spectrum. core.ac.uk This comprehensive structural information is critical for validating the authenticity of the analytical standard used in quantitative assays. nih.gov
Quantitative Analysis and Validation of Research Assays
The quantitative analysis of this compound is essential for determining the extent of its formation in various tissues and species, providing insights into detoxification pathways for 4-ipomeanol. nih.govresearchgate.net The development and validation of robust research assays are paramount for generating reliable and reproducible data. nih.gov
A key aspect of these assays is the use of a validated analytical standard. This compound is synthesized, purified, and its structure confirmed by HRMS and NMR. nih.gov This standard is then used to create calibration curves for quantification. Assays are often performed using liquid chromatography coupled with mass spectrometry (LC-MS). nih.govnih.gov
Validation of these assays involves several key steps. The identity of the metabolite formed in biological incubations is confirmed by comparing its chromatographic retention time and mass spectral properties with the synthetic standard. nih.gov Further confirmation can be achieved through enzymatic hydrolysis with β-glucuronidase, which cleaves the glucuronide moiety, leading to the disappearance of the metabolite peak and the appearance of the parent compound, 4-ipomeanol. nih.govnih.gov
The limit of quantitation (LOQ) is a critical parameter determined during assay validation. For example, a mass spectrometry-based assay for this compound activity established an LOQ of 8 pmol/mg/60 minutes, enabling the measurement of even low rates of glucuronidation in various tissues. nih.gov The selection of an appropriate internal standard, such as 4-methylumbelliferyl glucuronide (4-MBG), is also crucial for accurate quantification, as it helps to correct for variations in sample processing and instrument response. nih.gov
| Validation Step | Description | Reference |
|---|---|---|
| Structural Confirmation of Standard | Confirmed by ¹H NMR and HRMS. | nih.gov |
| Co-chromatography | Metabolite peak in samples co-elutes with the synthetic standard. | nih.gov |
| Enzymatic Hydrolysis | Metabolite peak is abolished by treatment with β-glucuronidase. | nih.govnih.gov |
| Internal Standard | Use of a compound like 4-methylumbelliferyl glucuronide (4-MBG) for normalization. | nih.gov |
| Limit of Quantitation (LOQ) | Established to ensure sensitivity (e.g., 8 pmol/mg/60 min). | nih.gov |
These rigorous analytical methodologies and validation procedures ensure the accuracy and reliability of research findings related to this compound, forming the basis for understanding its role in the metabolism and disposition of 4-ipomeanol.
Ecological and Environmental Perspectives in Ipomeanol Research
Occurrence in Plant-Fungus Interactions and Stress Responses
The production of 4-ipomeanol (B105405) in sweet potatoes is a direct consequence of the plant's defense mechanisms being activated by various biotic and abiotic stressors. This response is a classic example of induced chemical defense in plants.
Sweet potato tubers, when subjected to damage or infection, produce a variety of toxic furanoterpenoid compounds. nih.gov The most notable of these responses is triggered by infection with certain pathogenic fungi, particularly Fusarium solani and Ceratocystis fimbriata. msdvetmanual.com Infection with F. solani is a well-documented cause of 4-ipomeanol accumulation in sweet potatoes. msdvetmanual.comwikipedia.orgnih.govnih.govresearchgate.net Similarly, infection by C. fimbriata also induces the production of these toxic metabolites. nih.gov
These fungal pathogens cause significant damage to the sweet potato tubers, leading to a condition often referred to as "moldy sweet potato." The plant, in response to the fungal invasion, synthesizes 4-ipomeanol and other related compounds as a defense mechanism. msdvetmanual.com However, these compounds are also toxic to animals that may consume the infected tubers. msdvetmanual.com
The accumulation of furanoterpenoids, including 4-ipomeanol, is a characteristic response of sweet potatoes to fungal infections. Research has shown that different pathogens can induce varying levels of these compounds. For instance, high concentrations of ipomeamarone (B14765046), a related furanoterpenoid, have been observed in tissues infected with Fusarium oxysporum, Sclerotium rolfsii, Diplodia tubericola, Ceratocystis fimbriata, and Macrophomina phaseoli.
The synthesis of 4-ipomeanol is not limited to fungal infections. Various forms of stress can trigger its production in sweet potatoes, establishing its role as a general stress metabolite. semanticscholar.orgtdl.org These stressors include mechanical injury, chemical exposure, and insect damage. nih.govsemanticscholar.orgtdl.org This broad response suggests that the biosynthetic pathway leading to 4-ipomeanol is a conserved defense mechanism in the sweet potato plant.
When the plant tissue is damaged, it initiates a cascade of biochemical reactions that result in the production of these toxic compounds. This serves to protect the plant from further invasion by pathogens and predation by herbivores. The furanoterpenoids can inhibit the growth of invading fungi and deter insects, thereby playing a crucial role in the plant's survival.
Comparative Analysis of Furanoterpenoid Metabolites in Plant Systems
In response to stress, sweet potatoes produce a suite of furanoterpenoid compounds, not just 4-ipomeanol. A comparative analysis of these metabolites provides a broader understanding of the plant's defense chemistry. Other significant furanoterpenoids produced by stressed sweet potatoes include ipomeamarone, dehydroipomeamarone, and 1,4-ipomeadiol.
While 4-ipomeanol is a key player, the relative concentrations of these different furanoterpenoids can vary depending on the specific stressor and the variety of the sweet potato. For example, in some instances of fungal infection, ipomeamarone may be the most abundant furanoterpenoid.
The following table provides a comparative overview of some of the key furanoterpenoid metabolites found in stressed sweet potato tubers.
| Furanoterpenoid Metabolite | Chemical Formula | Key Characteristics |
| 4-Ipomeanol | C₉H₁₂O₃ | A primary stress metabolite produced in response to fungal infection and other stressors. |
| Ipomeamarone | C₁₅H₂₂O₃ | Often found in high concentrations alongside 4-ipomeanol; production is induced by various pathogens. |
| Dehydroipomeamarone | C₁₅H₂₀O₃ | A precursor to ipomeamarone, also accumulates in stressed sweet potato tissue. |
| 1,4-Ipomeadiol | Not specified | Another furanoterpenoid that is part of the plant's chemical defense response. |
The production of this array of related compounds suggests a sophisticated and multi-faceted defense strategy. The different furanoterpenoids may have varying levels of toxicity to different pathogens and herbivores, providing the plant with a broad spectrum of chemical protection.
Future Directions and Emerging Research Avenues in Ipomeanol 4 Glucuronide Studies
Development of Advanced In Vitro Models for Complex Metabolic Investigations
Traditional in vitro systems, such as liver microsomes, have been instrumental in characterizing the basic kinetics of Ipomeanol 4-glucuronide formation. However, these models lack the cellular complexity and physiological microenvironment of living tissues. The future of this compound research lies in the adoption of more sophisticated in vitro models that can more accurately replicate human physiological conditions.
Three-Dimensional (3D) Cell Cultures:
Three-dimensional cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to conventional 2D cell cultures. oxfordglobal.comresearchgate.netnih.gov These models mimic the complex cell-cell and cell-matrix interactions of tissues in the human body, providing a more accurate representation of cellular behavior and metabolic processes. oxfordglobal.com For instance, liver organoids, which can be derived from induced pluripotent stem cells, contain various liver cell types, including hepatocytes and stellate cells, creating a more holistic model for studying the metabolism of xenobiotics like 4-ipomeanol (B105405). oxfordglobal.com The application of 3D cell cultures would allow for a more nuanced investigation of this compound formation and its effects on cellular function in a tissue-like context.
Organs-on-a-Chip:
Organ-on-a-chip (OoC) technology represents a significant leap forward in in vitro modeling. nih.govmdpi.com These microfluidic devices are engineered to emulate the structure and function of human organs, complete with microchannels that simulate blood flow and nutrient exchange. nih.govmdpi.com A liver-on-a-chip model, for example, could be used to study the metabolism of 4-ipomeanol and the subsequent formation of this compound under dynamic, physiologically relevant conditions. springernature.com This technology also allows for the integration of multiple organ models, which could be used to investigate the interplay between different organs in the disposition of this compound. mdpi.com
| In Vitro Model | Key Features | Potential Application in this compound Research |
| Liver Microsomes | Subcellular fractions containing drug-metabolizing enzymes. | Initial screening of 4-ipomeanol glucuronidation and kinetic studies. |
| 3D Cell Cultures (Spheroids/Organoids) | Self-assembled cellular aggregates with tissue-like architecture. researchgate.net | Investigation of cellular responses to 4-ipomeanol and its glucuronide in a more physiologically relevant context. |
| Organs-on-a-Chip | Microfluidic devices that mimic organ-level structure and function. nih.govmdpi.com | Dynamic studies of 4-ipomeanol metabolism, transport, and potential toxicity of its glucuronide under simulated physiological flow. |
Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding
Omics technologies offer a powerful, high-throughput approach to comprehensively analyze the molecular landscape of a biological system. The application of metabolomics and proteomics to the study of this compound can provide deeper insights into its formation and the cellular responses it elicits.
Metabolomics:
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. By applying metabolomic techniques, researchers can identify and quantify the full spectrum of metabolites produced during the metabolism of 4-ipomeanol. This would not only confirm the formation of this compound but could also uncover novel or unexpected metabolic pathways. Comparing the metabolomic profiles of different tissues or cell types exposed to 4-ipomeanol could reveal tissue-specific differences in its metabolism and detoxification.
Proteomics:
Proteomics focuses on the large-scale study of proteins. In the context of this compound, proteomics can be used to identify the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for its formation. By incubating 4-ipomeanol with a panel of recombinant human UGT enzymes, the catalytic activity of each isoform can be assessed. Furthermore, proteomic analysis of cells or tissues exposed to 4-ipomeanol could reveal changes in the expression of UGTs and other drug-metabolizing enzymes, providing insights into potential adaptive responses.
| Omics Technology | Focus of Study | Potential Insights for this compound Research |
| Metabolomics | Comprehensive analysis of small molecule metabolites. | Identification of all metabolites of 4-ipomeanol, including this compound, and discovery of novel metabolic pathways. |
| Proteomics | Large-scale study of proteins. | Identification of specific UGT isoforms responsible for this compound formation and analysis of changes in protein expression in response to 4-ipomeanol exposure. |
Computational Approaches and In Silico Modeling of Glucuronidation and Metabolic Fate
Computational, or in silico, models provide a powerful and cost-effective means to predict the metabolic fate of xenobiotics and to explore the molecular interactions that govern these processes.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.commdpi.com By developing a QSAR model for UGT-mediated glucuronidation, it would be possible to predict the likelihood of 4-ipomeanol undergoing this metabolic transformation. nih.gov Such models are built using a dataset of compounds with known glucuronidation profiles and can be used to screen for potential metabolites of new or uncharacterized compounds. mdpi.comnih.gov
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking could be used to simulate the interaction of 4-ipomeanol with the active site of various UGT isoforms. nih.govresearchgate.net This would provide insights into the specific binding modes and the structural determinants of substrate recognition and catalysis, helping to explain why certain UGT isoforms are more efficient at glucuronidating 4-ipomeanol than others.
Graph Neural Networks:
More advanced in silico approaches, such as graph neural networks, can be trained to predict the sites of metabolism on a molecule. researchgate.net By representing the chemical structure of 4-ipomeanol as a graph, these models can learn to identify the specific atoms or functional groups that are most likely to undergo glucuronidation. researchgate.net This predictive capability can guide experimental studies and help to prioritize the investigation of specific metabolic pathways. researchgate.net
| Computational Approach | Methodology | Application to this compound Research |
| QSAR Models | Correlates chemical structure with biological activity. mdpi.commdpi.com | Predicts the potential for 4-ipomeanol to undergo glucuronidation based on its structural features. |
| Molecular Docking | Simulates the binding of a ligand to a protein's active site. nih.gov | Elucidates the specific interactions between 4-ipomeanol and UGT enzymes to understand isoform selectivity. |
| Graph Neural Networks | Machine learning on graph-based representations of molecules. researchgate.net | Predicts the specific site of glucuronidation on the 4-ipomeanol molecule. |
Q & A
Q. What analytical methods are recommended for detecting and quantifying Ipomeanol 4-glucuronide in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Chiral derivatization may be required to distinguish stereoisomers, as phase II metabolites like glucuronides often exist in enantiomeric forms. Calibration standards and quality control (QC) samples should be prepared using isotopically labeled internal standards to account for matrix effects. Data analysis should include peak integration and quantification via validated software (e.g., Analyst 1.6.2) .
Q. How does species-specific metabolism influence the formation of this compound?
Liver microsomes from different species (rat, mouse, pig, human) exhibit variability in UDP-glucuronosyltransferase (UGT) activity, leading to differences in glucuronide metabolite profiles. For example, human liver microsomes may produce higher yields of 4-glucuronides compared to rodents. Researchers should validate in vitro models using species-specific microsomal assays before extrapolating to human pharmacokinetic studies .
Q. What are the primary challenges in isolating this compound from phase I metabolites during sample preparation?
Glucuronides are highly polar and require solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Enzymatic hydrolysis with β-glucuronidase can confirm metabolite identity, but care must be taken to avoid artifactual formation or degradation during storage (−80°C recommended). Dried matrix spotting (e.g., dried urine spots) improves stability for long-term studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?
Discrepancies often arise from differences in exposure models (e.g., in vitro vs. in vivo) or analytical sensitivity. A tiered approach is recommended:
- Step 1: Replicate studies using harmonized protocols (e.g., ISO/IEC 17025).
- Step 2: Apply relative potency factors (RPFs) to compare glucuronide toxicity to parent compounds.
- Step 3: Use humanized animal models or 3D organoids to assess tissue-specific effects .
Q. What experimental design considerations are critical for studying the immunomodulatory effects of this compound?
- Hypothesis-driven endpoints: Measure cytokine profiles (e.g., IL-6, TNF-α) and hypoxia-inducible factor (HIF) activation in immune cells.
- Dose selection: Use physiologically relevant concentrations based on human biomarker data (e.g., urinary levels of free Ipomeanol and its glucuronide).
- Controls: Include inhibitors of UGT enzymes (e.g., probenecid) to isolate glucuronide-specific effects .
Q. How can multi-omics approaches enhance understanding of this compound’s role in cellular metabolism?
Integrate transcriptomics (UGT isoform expression), metabolomics (untargeted profiling of phase II metabolites), and proteomics (enzyme activity assays) to map metabolic pathways. For example, stable isotope-resolved metabolomics (SIRM) with ¹³C-labeled Ipomeanol can trace glucuronide formation kinetics in real time .
Q. What strategies mitigate matrix interference in LC-MS/MS quantification of this compound in complex samples?
- Sample cleanup: Use SPE with mixed-mode sorbents (e.g., C18/SCX).
- Ion suppression testing: Compare analyte response in post-extraction spiked samples vs. neat solutions.
- Advanced calibration: Employ matrix-matched standards and cross-validate with standard addition methods .
Methodological Frameworks
Q. How should researchers design a longitudinal study to assess chronic exposure to this compound?
- Population: Stratify by demographics (age, sex) and UGT genetic polymorphisms.
- Sampling: Collect serial biofluids (urine, plasma) at defined intervals. Use dried urine spots for stability.
- Data analysis: Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate half-life and accumulation potential .
Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
